molecular formula C13H12I3NO4 B14710568 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid CAS No. 21762-13-0

2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid

Cat. No.: B14710568
CAS No.: 21762-13-0
M. Wt: 626.95 g/mol
InChI Key: XFFNHHQOPCDDKA-UHFFFAOYSA-N
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Description

2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is a complex organic compound characterized by the presence of three iodine atoms, a morpholine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The introduction of the morpholine ring and the propanoic acid group follows through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. Continuous monitoring and control of reaction parameters are essential to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.

    Substitution: The iodine atoms can be substituted with other groups, altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups like amines or ethers.

Scientific Research Applications

2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The iodine atoms may facilitate binding to certain proteins or enzymes, altering their activity. The morpholine ring and propanoic acid group contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[2,4,6-Triiodophenyl]propanoic acid: Lacks the morpholine ring, resulting in different reactivity and applications.

    2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its chemical properties.

Uniqueness

2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is unique due to the combination of its iodine atoms, morpholine ring, and propanoic acid group

Properties

CAS No.

21762-13-0

Molecular Formula

C13H12I3NO4

Molecular Weight

626.95 g/mol

IUPAC Name

2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H12I3NO4/c1-6(13(19)20)10-7(14)4-8(15)12(11(10)16)17-2-3-21-5-9(17)18/h4,6H,2-3,5H2,1H3,(H,19,20)

InChI Key

XFFNHHQOPCDDKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)O

Origin of Product

United States

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